molecular formula C10H14N2O B13549752 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde

Cat. No.: B13549752
M. Wt: 178.23 g/mol
InChI Key: FZJFYKOZTXDCDR-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde is a chemical compound that features a cyclobutane ring attached to a carbaldehyde group, with a 1-methyl-1H-pyrazol-4-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde typically involves the reaction of 1-methyl-1H-pyrazole with cyclobutane-1-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic addition to the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carboxylic acid.

    Reduction: 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutan-1-ol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde is unique due to the presence of both a cyclobutane ring and a pyrazole ring, which can confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H14N2O/c1-12-7-9(6-11-12)5-10(8-13)3-2-4-10/h6-8H,2-5H2,1H3

InChI Key

FZJFYKOZTXDCDR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC2(CCC2)C=O

Origin of Product

United States

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